molecular formula C18H17N3OS B4855392 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 667435-78-1

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B4855392
CAS No.: 667435-78-1
M. Wt: 323.4 g/mol
InChI Key: ASWGWQDQGKJMHP-UHFFFAOYSA-N
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Description

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is a compound that features a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the formation of the 1,3,4-thiadiazole ring followed by the attachment of the phenyl and butanamide groups. One common method involves the reaction of thiosemicarbazide with a carboxylic acid derivative to form the thiadiazole ring. The phenyl groups can be introduced through various substitution reactions, and the butanamide group can be attached via amide bond formation using appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the thiadiazole ring can be reduced under certain conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The presence of the phenyl groups in 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide enhances its interaction with microbial cell membranes, leading to increased efficacy against various bacterial strains .

Anti-inflammatory Properties
Studies indicate that compounds with thiadiazole moieties possess anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Potential
Recent investigations suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways involved in cell proliferation and survival is under exploration .

Agricultural Applications

Pesticidal Activity
The compound has been studied for its insecticidal properties against various pests. Research involving N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamides has shown promising results in controlling pest populations effectively while being less harmful to beneficial insects .

Herbicide Development
Thiadiazole derivatives are also being investigated for their potential as herbicides. Their ability to inhibit specific enzymatic pathways in plants can lead to effective weed management strategies without adversely affecting crop yield .

Mechanism of Action

The mechanism of action of 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with biological targets such as enzymes or DNA. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication and inhibit the growth of cancer cells. Additionally, the compound’s ability to form hydrogen bonds and interact with various biomolecules contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    1,2,4-thiadiazole derivatives: Another isomeric form of thiadiazole with distinct properties and applications.

    1,2,3-thiadiazole derivatives: Yet another isomer with unique chemical and biological characteristics.

Uniqueness

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to the specific substitution pattern on the thiadiazole ring and the presence of both phenyl and butanamide groups. This combination of structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C20H18N4S
  • Molecular Weight : 366.45 g/mol
  • Key Functional Groups : Amide and thiadiazole moieties.

The compound exhibits a unique arrangement that allows for various interactions at the molecular level, contributing to its biological activity.

  • Anticonvulsant Activity : Research indicates that derivatives of 5-phenyl-1,3,4-thiadiazole compounds exhibit anticonvulsant properties. For instance, studies have shown that these compounds can block tonic components of maximal electroshock seizures in animal models, suggesting their potential use in epilepsy treatment .
  • Antimicrobial Properties : Thiadiazole derivatives are recognized for their antimicrobial activity. The presence of the thiadiazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth in various bacterial strains .
  • Cytotoxic Effects : Some studies have reported that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cellular metabolism .

Pharmacological Studies

Several pharmacological studies have been conducted to assess the biological activity of thiadiazole derivatives:

StudyCompound TestedBiological ActivityResult
Nakagawa et al., 19965-phenyl-1,3,4-thiadiazoleAnticonvulsantEffective in reducing seizure activity in mice
Wang et al., 1999Various thiadiazole derivativesAntimicrobialInhibited growth of Gram-positive and Gram-negative bacteria
ResearchGate StudyAzo dye derived from thiadiazoleCytotoxicityInduced apoptosis in cancer cell lines

Case Studies

  • Case Study on Anticonvulsant Activity : In a controlled study involving mice, the administration of 5-phenyl-1,3,4-thiadiazole led to a significant reduction in seizure frequency compared to control groups. The study highlighted the compound's ability to modulate neurotransmitter release and enhance GABAergic transmission.
  • Case Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives exhibited MIC values as low as 15 µg/mL, indicating potent antimicrobial activity.

Properties

IUPAC Name

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-16(13-7-10-14-8-3-1-4-9-14)19-18-21-20-17(23-18)15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWGWQDQGKJMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225391
Record name N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667435-78-1
Record name N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzenebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667435-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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